MAO-B Inhibition: 5-Methoxyquinoline-3-carbaldehyde vs. an Analog from a Distinct Structural Series
5-Methoxyquinoline-3-carbaldehyde exhibits a 32-fold higher potency for MAO-B inhibition compared to the compound represented by BDBM50450822. The target compound shows an IC50 of 530 nM against human recombinant MAO-B [1], whereas the comparator, a molecule with a distinct quinoline scaffold, shows an IC50 of 17,000 nM [2]. Both assays employed kynuramine as a substrate, though the enzyme source differed (supersomes vs. insect cell membranes). This cross-study comparable data suggests a significant advantage for the target compound in MAO-B related applications.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | BDBM50450822 (CHEMBL4216610): 17,000 nM |
| Quantified Difference | ~32-fold lower IC50 for the target compound |
| Conditions | Human recombinant MAO-B; kynuramine substrate; target in supersomes, comparator in insect cell membranes. |
Why This Matters
Superior MAO-B inhibition potency guides the selection of this compound for developing more sensitive assays or for lead optimization in Parkinson's disease research.
- [1] BindingDB. (n.d.). BDBM50585932 (CHEMBL5081574) - MAO-B IC50. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585932 View Source
- [2] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) - MAO-B IC50. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
